Home > Products > Screening Compounds P65587 > Death-inducer obliterator 1 (941-951)
Death-inducer obliterator 1 (941-951) -

Death-inducer obliterator 1 (941-951)

Catalog Number: EVT-243984
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Death-inducer obliterator 1
Overview

Death-inducer obliterator 1, encoded by the DIDO1 gene in humans, is a protein that plays a crucial role in apoptosis, the process of programmed cell death. Apoptosis is essential for eliminating unwanted cells and maintaining homeostasis in multicellular organisms. The DIDO1 gene is located on chromosome 20 and has been associated with various biological processes, including embryonic stem cell maintenance and differentiation. The protein is known to translocate from the cytoplasm to the nucleus upon apoptotic signals, indicating its involvement in cellular responses to stress and developmental cues.

Source and Classification

The DIDO1 gene was first identified through its association with apoptosis and has been classified as a protein-coding gene. It is also known by several aliases, including BYE1, C20orf158, and DIO-1. The gene has been linked to diseases such as N Syndrome and myeloproliferative neoplasms, highlighting its potential role in various pathological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of death-inducer obliterator 1 involves the transcription of the DIDO1 gene followed by translation into its corresponding protein. Research indicates that the expression of DIDO1 is regulated by key transcription factors such as Oct4, Sox2, and Nanog, which are critical for maintaining embryonic stem cell pluripotency . Techniques such as reverse transcription polymerase chain reaction (RT-PCR) have been employed to analyze the expression levels of DIDO1 in various cell types.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Death-inducer obliterator 1 is involved in several biochemical pathways related to apoptosis. When overexpressed, it has been shown to induce apoptosis in various cell lines in vitro. This process can be modulated by other proteins such as Bcl-2, which inhibit caspase activation—a critical step in the apoptotic pathway . The interaction between DIDO1 and these regulatory proteins illustrates its role within a complex network of cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action of death-inducer obliterator 1 primarily revolves around its ability to regulate apoptotic processes. Upon receiving apoptotic signals, DIDO1 translocates to the nucleus where it can influence the expression of genes associated with cell death. It participates in feedback loops with other pluripotency factors like Nanog and Oct4, enhancing their expression while also promoting self-renewal in embryonic stem cells . This dual role underscores its importance in both development and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility have not been thoroughly documented for death-inducer obliterator 1 due to its classification as a protein rather than a small molecule compound, it is known that proteins generally exhibit properties influenced by their amino acid composition and structure. The protein's functionality may vary based on post-translational modifications that affect its stability and activity within cellular environments.

Applications

Scientific Uses

Death-inducer obliterator 1 has significant implications in scientific research, particularly in studies related to cancer biology, stem cell research, and developmental biology. Its role as a potential tumor suppressor suggests that it may be a target for therapeutic interventions aimed at regulating apoptosis in cancerous cells. Additionally, understanding its function could provide insights into stem cell differentiation processes, making it valuable for regenerative medicine applications .

Molecular Characterization of Death-Inducer Obliterator 1 (941-951)

Structural and Functional Features of the SPLEDLSPCPA Peptide Sequence

The peptide sequence SPLEDLSPCPA (residues 941–951) resides within the C-terminal SPOC (Spen Paralog and Ortholog C-terminal) domain of the DIDO1 protein, a region critical for transcriptional regulation and chromatin remodeling. This domain exhibits high conservation across mammalian species, underscoring its functional importance. The peptide’s secondary structure is predicted to comprise a β-strand followed by a disordered loop, which facilitates interactions with nuclear proteins. Key residues (e.g., Pro950) contribute to structural rigidity, while acidic residues (e.g., Asp944, Glu945) enable electrostatic interactions with basic histone tails or transcription factors [1] [9].

Functionally, this segment anchors DIDO1 to chromatin modifiers. Experimental studies confirm that mutations in the SPOC domain disrupt DIDO1’s role in stem cell differentiation and apoptosis regulation. The SPLEDLSPCPA sequence overlaps with binding sites for SFPQ (splicing factor proline/glutamine-rich), linking DIDO1 to RNA processing machinery. Disruption of this motif impairs alternative splicing fidelity, highlighting its dual role in epigenetic regulation and RNA metabolism [1] [7].

Table 1: Biophysical Properties of SPLEDLSPCPA

PropertyValueMethod/Tool
Molecular Weight1128.2 DaCompute pI/Mw (ExPASy)
Isoelectric Point (pI)3.8ProtParam
Hydrophobicity Index-0.7ProtScale
Predicted SolubilityHighCamSol
Structural Motifβ-strand + loopJPred4

Isoform Diversity and Alternative Splicing Mechanisms in DIDO1 Gene Products

The DIDO1 gene undergoes extensive alternative splicing, generating at least seven protein-coding isoforms with distinct C-terminal domains. Key isoforms include:

  • Isoform c (DIDO1-201/207): The longest variant (2,240 aa), containing the full SPOC domain inclusive of SPLEDLSPCPA.
  • Isoform b (DIDO1-206): Truncated (1,189 aa), lacking the SPOC domain due to exon skipping.
  • Isoform 3 (DIDO1-203): Further truncated (544 aa), devoid of functional domains beyond the PHD zinc finger [7].

Splicing events are governed by regulatory cis-elements in exons 16–18. The inclusion of exon 18 retains the SPOC domain, while its exclusion produces isoforms with altered subcellular localization (e.g., cytoplasmic retention). Mass spectrometry studies confirm isoform-specific expression in hematopoietic malignancies, where DIDO1-206 correlates with myeloproliferative neoplasms. This isoform imbalance disrupts centrosome regulation, promoting chromosomal instability [4] [7].

Table 2: Major DIDO1 Isoforms and Functional Domains

IsoformLength (aa)SPOC DomainSPLEDLSPCPA SequenceExpression Context
DIDO1-201/2072240YesPresentEmbryonic stem cells
DIDO1-2061189NoAbsentMyeloproliferative neoplasms
DIDO1-203544NoAbsentColorectal cancer

Epitope Mapping and HLA-A2 Restriction in Antigen-Presenting Cell Interactions

The SPLEDLSPCPA peptide exhibits HLA-A02:01-restricted immunogenicity, confirmed through *in silico prediction and in vitro validation. NetCTLpan analysis predicts high binding affinity (IC₅₀ = 42 nM) due to anchor residues Leu943 (P2) and Ala951 (P9), which fit the HLA-A2 binding groove’s B and F pockets. Computational models further indicate solvent exposure of Pro949, enabling T-cell receptor (TCR) engagement [3] [8].

In immunogenicity assays, dendritic cells pulsed with SPLEDLSPCPA activate CD8⁺ cytotoxic T lymphocytes (CTLs) from HLA-A2⁺ donors. These CTLs lyse DIDO1-overexpressing tumor cells (e.g., esophageal squamous carcinoma), confirming epitope processing and presentation. Crucially, the epitope’s location in the conserved SPOC domain minimizes mutational escape in cancers, making it a viable target for immunotherapy. However, cross-reactivity risks with similar SPOC-containing proteins (e.g., SHARP) require further evaluation [1] [8].

Table 3: Epitope Prediction Metrics for SPLEDLSPCPA

ParameterValueTool/Method
HLA-A*02:01 IC₅₀42 nMNetMHCpan 4.1
Proteasomal CleavageHighNetChop 3.1
TAP Transport Efficiency0.98TAPPred
Immunogenicity Score0.76IEDB Class I Immunogenicity

Properties

Product Name

Death-inducer obliterator 1 (941-951)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.